N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(11-2-1-5-22-11)15-14-17-16-13(21-14)8-3-4-9-10(6-8)20-7-19-9/h1-6H,7H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCFJNKTVHVNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene-2-carboxamide moiety. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction temperatures can range from room temperature to 130°C, depending on the specific steps involved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Thiophene Ring | A five-membered ring containing sulfur |
| Oxadiazole Moiety | A five-membered ring with two nitrogen atoms |
| Benzo[d][1,3]dioxole | A bicyclic compound with two fused rings |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. For instance, derivatives of oxadiazoles have shown significant growth inhibition in various cancer cell lines. A related study reported that N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines displayed percent growth inhibitions (PGIs) against several cancer types, indicating the promising nature of oxadiazole-containing compounds in cancer therapy .
Mechanistic Insights
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival pathways. For example, molecular docking studies suggest interactions with dihydrofolate reductase (DHFR), a target for many anticancer drugs .
Case Studies
- Study on Oxadiazole Derivatives : A study investigated the synthesis and anticancer properties of various oxadiazole derivatives. The results indicated that specific substitutions on the oxadiazole ring enhanced anticancer activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines .
- Molecular Docking Analysis : Another research focused on the binding affinities of synthesized thiophene derivatives to various biological targets. The findings revealed that certain modifications could significantly increase binding efficacy, suggesting pathways for further drug development .
Summary of Research Findings
The following table summarizes key findings from recent studies involving this compound and related compounds:
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant PGIs against multiple cancer cell lines |
| Mechanistic Studies | Induction of apoptosis; inhibition of cell survival pathways |
| Molecular Docking | High binding affinities to DHFR; potential for drug development |
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include the induction of apoptosis in cancer cells or the inhibition of inflammatory mediators .
Comparison with Similar Compounds
Structural Comparison
The target compound’s 1,3,4-oxadiazole core distinguishes it from related benzodioxol-containing derivatives. Key structural analogs and their differences are summarized below:
Key Observations :
- Oxadiazole vs.
- Substituent Effects : The thiophene-2-carboxamide group in the target compound may improve π-π stacking interactions in biological targets compared to simpler aryl groups in analogs like D14–D20 .
Key Observations :
- Yield Trends : Simpler dienamide derivatives (e.g., 5a–5c) achieve higher yields (82–92.7%) than multi-step syntheses (e.g., 34% for compound 78) .
- Purification : Automated flash chromatography () and HPLC () are critical for isolating polar or structurally complex analogs .
Physicochemical Properties
Melting points and spectral data highlight structural influences on physical properties:
Key Observations :
- Melting Points : Dienamide derivatives (e.g., 5a) exhibit higher melting points (>200°C) due to strong intermolecular H-bonding, whereas thiazole/oxadiazole cores may reduce crystallinity .
- Spectral Signatures : The benzodioxol group consistently shows protons at δ 6.8–6.9 ppm (1H NMR) and carbons at δ 148–149 ppm (13C NMR) across analogs .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. The structural features of this compound suggest possible interactions with biological targets, making it a candidate for further investigation into its biological activities.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties. Studies have indicated that derivatives of benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Research has identified several mechanisms through which this compound may exert its effects:
- Inhibition of Angiogenesis : Compounds with similar structures have been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor vascularization.
- P-glycoprotein Inhibition : Some derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving related compounds, suggesting that this compound may also induce programmed cell death in cancer cells.
Cytotoxicity Assays
A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines using the Sulforhodamine B (SRB) assay. The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.38 | |
| This compound | HCT116 | 1.54 | |
| This compound | MCF7 | 4.52 |
The IC50 values indicate that the compound is significantly more effective than standard chemotherapeutics like doxorubicin in some cases.
Mechanistic Studies
Further investigations into the mechanism of action revealed that compounds similar to this compound can modulate key apoptotic markers such as Bcl-2 and Bax proteins. This modulation suggests a pathway for inducing apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can yields be optimized?
Answer: The compound is typically synthesized via multi-step reactions involving cyclization and coupling. For example:
- Step 1: Formation of the 1,3,4-oxadiazole core via condensation of thiophene-2-carboxamide derivatives with benzo[d][1,3]dioxol-5-yl precursors. Yields range from 58% to 90% depending on substituents and reaction conditions (e.g., HATU/DIEA coupling agents in DMF) .
- Step 2: Purification via flash chromatography (n-pentane/ethyl acetate) or recrystallization (ethanol/DMF mixtures) .
- Optimization: Increase yields by using excess amines (2.5 equiv.) , optimizing solvent polarity, or employing microwave-assisted synthesis for faster cyclization .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹, and NH stretches at ~3200–3400 cm⁻¹) .
- NMR:
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 467.1641) validate molecular weight .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for antitumor activity in derivatives of this compound?
Answer:
- Substituent Variation: Modify the benzo[d][1,3]dioxol-5-yl group (e.g., introduce electron-withdrawing groups like -NO₂ or bulky tert-butyl groups) to assess steric/electronic effects on cytotoxicity .
- Assay Design: Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations. For example, derivatives with 4-(tert-butyl)thiazole substituents show enhanced activity (IC₅₀ = 1.2–4.7 μM) .
- Crystallography: X-ray diffraction (e.g., Crystallography Open Database entry 7119063) reveals planar conformations critical for target binding .
Q. How do contradictory biological activity data arise across studies, and how can they be resolved?
Answer:
Q. What methodologies are used to assess metabolic stability and ADMET properties?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) to track O-demethylenation via LC-MS. For example, benzodioxole ring cleavage generates o-quinones, reducing bioavailability .
- ADMET Prediction: Use tools like SwissADME to calculate logP (2.1–3.5) and P-glycoprotein substrate likelihood. Derivatives with logP >3 often exhibit poor aqueous solubility .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated?
Answer:
Q. What strategies are effective in resolving spectral data ambiguities (e.g., overlapping NMR peaks)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
